2-(4-Aminophenyl)-2-phenylacetonitrile

Thermal stability Molecular weight Intermolecular interactions

2-(4-Aminophenyl)-2-phenylacetonitrile (CAS 4760-58-1; synonym: 4-Amino-alpha-phenylbenzeneacetonitrile, NSC is a C14H12N2 arylacetonitrile derivative featuring a para-aminophenyl group and a phenyl substituent at the alpha-carbon of the acetonitrile moiety, yielding a molecular weight of 208.26 g/mol. The compound is commercially available at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 4760-58-1
Cat. No. B3370618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-2-phenylacetonitrile
CAS4760-58-1
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N
InChIInChI=1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2
InChIKeyICAAICSDOCMEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)-2-phenylacetonitrile (CAS 4760-58-1): Physicochemical Profile and Procurement-Relevant Characteristics


2-(4-Aminophenyl)-2-phenylacetonitrile (CAS 4760-58-1; synonym: 4-Amino-alpha-phenylbenzeneacetonitrile, NSC 405161) is a C14H12N2 arylacetonitrile derivative featuring a para-aminophenyl group and a phenyl substituent at the alpha-carbon of the acetonitrile moiety, yielding a molecular weight of 208.26 g/mol . The compound is commercially available at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Key physicochemical properties include a melting point of 72 °C, a boiling point of 384.6 °C at 760 mmHg, a density of 1.145 ± 0.06 g/cm³ (20 °C), a refractive index of 1.626, and a calculated aqueous solubility of 0.21 g/L at 25 °C . The recommended long-term storage condition is a cool, dry environment, and the material is classified as non-hazardous for DOT/IATA transport . The compound bears an NSC registry number (NSC 405161), indicating its historical inclusion in the National Cancer Institute's chemical repository for biological screening .

Why 2-(4-Aminophenyl)-2-phenylacetonitrile Cannot Be Replaced by Simpler p-Aminophenylacetonitrile Analogs


The alpha-phenyl substitution in 2-(4-aminophenyl)-2-phenylacetonitrile fundamentally alters its physicochemical profile relative to the simpler 4-aminophenylacetonitrile (CAS 3544-25-0, the p-aminobenzyl cyanide scaffold used as an intermediate for bezafibrate, atenolol, and venlafaxine) [1]. The additional phenyl ring increases molecular weight by 57.6% (from 132.16 to 208.26 g/mol) and raises the melting point from 42–46 °C to 72 °C, reflecting stronger intermolecular π–π stacking interactions . The boiling point rises from 312 °C to 384.6 °C, and the flash point more than doubles from 113 °C to 186.4 °C, indicating a substantially altered thermal hazard profile . The aqueous solubility of the target compound has been quantified at 0.21 g/L (25 °C), whereas 4-aminophenylacetonitrile is described only qualitatively as 'slightly soluble' [2]. These differences are not incremental but step-change; a procurement decision substituting the simpler analog would yield a chemically distinct entity with different handling requirements, thermal behavior, and reactivity in downstream synthetic transformations.

Quantitative Differentiation of 2-(4-Aminophenyl)-2-phenylacetonitrile vs. Closest Analogs


Molecular Weight and Thermal Stability: 57.6% Higher MW Drives Higher Melting and Boiling Points vs. 4-Aminophenylacetonitrile

The target compound exhibits a significantly higher molecular weight and markedly elevated thermal transition temperatures compared to 4-aminophenylacetonitrile (CAS 3544-25-0), the simplest structural analog lacking the alpha-phenyl substituent. The molecular weight increases from 132.16 to 208.26 g/mol (+57.6%), while the melting point rises from 42–46 °C to 72 °C (a difference of +26 to +30 °C), and the boiling point increases from 312 °C to 384.6 °C (+72.6 °C) . These shifts are attributable to enhanced π–π stacking interactions between the additional phenyl ring and adjacent aromatic systems in the solid and liquid states [1].

Thermal stability Molecular weight Intermolecular interactions

Aqueous Solubility: Quantified 0.21 g/L vs. Qualitative 'Slightly Soluble' for 4-Aminophenylacetonitrile Enables Precise Solvent System Design

A quantitative aqueous solubility value of 0.21 g/L at 25 °C has been calculated and reported for 2-(4-aminophenyl)-2-phenylacetonitrile . In contrast, the aqueous solubility of 4-aminophenylacetonitrile (CAS 3544-25-0) is reported only qualitatively as 'Slightly Soluble' across multiple authoritative databases, without a numerical value [1]. The availability of a numerically defined solubility for the target compound enables precise calculation of solvent volumes, partition coefficients, and crystallization yields in process development workflows, whereas the qualitative descriptor for the comparator introduces ambiguity that must be resolved experimentally.

Aqueous solubility Solvent system design Process chemistry

Flash Point and Thermal Hazard: 186.4 °C vs. 113 °C for 4-Aminobenzyl Cyanide—Enhanced Safety Margin for Elevated-Temperature Processing

The flash point of 2-(4-aminophenyl)-2-phenylacetonitrile is reported as 186.4 °C, compared to 113 °C for 4-aminobenzyl cyanide (CAS 3544-25-0) . This represents a 73.4 °C increase (a 65% relative increase), which significantly broadens the safe operating temperature window for synthetic manipulations, distillation, and drying operations. The higher flash point correlates with the lower vapor pressure expected from the higher molecular weight and boiling point of the target compound.

Flash point Thermal hazard Process safety

Long-Term Storage Stability: Ambient Condition Storage vs. Refrigerated Inert Atmosphere Required for 4-Aminobenzyl Cyanide—Operational Cost Advantage

The target compound requires only 'Store long-term in a cool, dry place' according to its product specifications, and is classified as non-hazardous for DOT/IATA transport . In contrast, 4-aminobenzyl cyanide (CAS 3544-25-0) requires refrigerated storage (0–10 °C) under inert gas and is classified as light-sensitive and air-sensitive; it carries GHS hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) and is assigned UN3439, Class 6.1 (toxic substances) for transport . The elimination of cold-chain storage and inert atmosphere requirements represents a quantifiable operational expenditure (OPEX) reduction for the target compound.

Storage stability Cold chain Operational expenditure

Density and Refractive Index: Higher Density (1.145 vs. 1.081 g/cm³) and Refractive Index (1.626 vs. 1.573) Relative to 2-(4-Aminophenyl)propanenitrile Indicate Distinct Optical and Packing Properties

The target compound exhibits a density of 1.145 ± 0.06 g/cm³ and a refractive index of 1.626, compared to 1.081 g/cm³ and 1.573, respectively, for 2-(4-aminophenyl)propanenitrile (CAS 28694-90-8), the methyl-substituted analog at the alpha-position . The higher density (+5.9%) and refractive index (+3.4%) for the target compound are consistent with the replacement of a methyl group by a phenyl ring, which increases molecular polarizability and packing efficiency. These differences are significant for applications in dye and pigment synthesis where the optical properties of the final chromophore depend on the electronic and steric characteristics of the precursor aromatic amine [1].

Density Refractive index Material properties Dye precursor

Optimal Application Scenarios for 2-(4-Aminophenyl)-2-phenylacetonitrile Based on Quantified Differentiation Evidence


Pharmaceutical Intermediate Requiring Elevated-Temperature Synthetic Transformations

In multi-step pharmaceutical syntheses where intermediates must withstand heating above 100 °C (e.g., nitrile hydrolysis to carboxylic acids, heterocycle-forming condensations, or metal-catalyzed cross-coupling reactions), 2-(4-aminophenyl)-2-phenylacetonitrile offers a superior thermal envelope. With a melting point 26–30 °C higher and a boiling point 72.6 °C higher than 4-aminophenylacetonitrile, the compound remains in the liquid phase over a broader processing window without volatilization losses . The flash point of 186.4 °C—73.4 °C above that of 4-aminobenzyl cyanide—provides an enhanced safety margin for heated operations . This combination of thermal stability and reduced flammability risk makes the compound particularly suitable as an advanced intermediate for drug classes incorporating a diphenylmethyl pharmacophore, such as certain antihistamines and calcium channel modulators.

Azo Dye and Pigment Precursor with Enhanced Electron Delocalization

The extended π-system conferred by the alpha-phenyl substituent makes 2-(4-aminophenyl)-2-phenylacetonitrile a structurally distinct precursor for azo dye synthesis compared to 4-aminophenylacetonitrile or 2-(4-aminophenyl)propanenitrile. The higher density (1.145 vs. 1.081 g/cm³) and refractive index (1.626 vs. 1.573) relative to the methyl analog indicate increased molecular polarizability , which in dye chemistry typically correlates with bathochromic shifts (red-shifted absorption) and higher molar extinction coefficients in the derived azo chromophores. Researchers developing dyes for textile, coating, or optical applications where deeper color intensity or altered absorption maxima are desired should select this compound over simpler aminophenylacetonitriles for structure–property relationship studies and product optimization [1].

Chiral Intermediate Synthesis Leveraging the Prochiral Alpha-Carbon

2-(4-Aminophenyl)-2-phenylacetonitrile possesses a prochiral center at the alpha-carbon (C-α bearing the nitrile, hydrogen, 4-aminophenyl, and phenyl substituents), with one undefined stereocenter as identified in computed structural properties . This structural feature enables enantioselective transformations—such as asymmetric Strecker reactions, chiral auxiliary-mediated alkylations, or enzymatic nitrile hydrolysis—to generate enantiomerically enriched α,α-diaryl amino acids or amines. The (S)- and (R)-enantiomers of this compound have been catalogued in chemical registries, confirming the feasibility of chiral resolution [2]. The higher molecular complexity and additional steric bulk at the alpha-carbon, relative to non-phenyl-substituted analogs, make this compound the preferred starting material for medicinal chemistry programs targeting chirally resolved diphenylmethylamine scaffolds.

Process Development and Scale-Up Where Storage and Logistics OPEX Are Critical Decision Factors

For CROs, CDMOs, and internal process chemistry groups managing compound inventories across multiple projects, the ambient storage requirement ('cool, dry place') and non-hazardous transport classification of 2-(4-aminophenyl)-2-phenylacetonitrile offer a quantifiable operational advantage over 4-aminobenzyl cyanide . The latter requires refrigerated storage (0–10 °C) under inert gas, is light-sensitive and air-sensitive, and ships under UN3439 Class 6.1 toxic substance regulations, imposing cold-chain energy costs, specialized storage infrastructure, and elevated shipping fees . For procurement groups evaluating total cost of ownership (TCO), the target compound's simpler handling profile can reduce recurring operational expenditure, particularly when the compound is procured at multi-kilogram scale on a regular basis.

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